

An In-depth Technical Guide to the Structure and Synthesis of 2-Ethynylquinoline

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Compound of Interest

Compound Name: **2-Ethynylquinoline**

Cat. No.: **B1355119**

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This whitepaper provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-ethynylquinoline**, a valuable building block in medicinal chemistry and materials science. This document details common synthetic routes, including reaction conditions and yields, and provides established experimental protocols.

Core Structure and Properties

2-Ethynylquinoline is a heterocyclic aromatic compound featuring a quinoline ring system substituted with an ethynyl group at the 2-position. The rigid, planar structure and the reactive terminal alkyne make it a versatile precursor for creating more complex molecules through various coupling reactions.

The fundamental properties of **2-ethynylquinoline** are summarized below.

Identifier	Value	Reference
IUPAC Name	2-ethynylquinoline	[1]
Molecular Formula	C ₁₁ H ₇ N	[1]
Molecular Weight	153.18 g/mol	[1]
CAS Number	40176-78-1	[1]
SMILES	C#CC1=NC2=CC=CC=C2C=C1	[1]
InChI	InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H	[1]
InChIKey	KLJNCYLWOJPRSX-UHFFFAOYSA-N	[1]

Spectroscopic Characterization Data

The structural confirmation of **2-ethynylquinoline** relies on standard spectroscopic techniques. While a complete dataset from a single source is not readily available, the expected characteristic signals are well-established based on the analysis of closely related structures and spectroscopic principles.

Table 2.1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (Based on data from analogous quinoline derivatives)

Nucleus	Predicted Chemical Shift (δ , ppm)	Notes
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^1H NMR		
Alkyne-H	~3.0 - 3.5	Singlet, deshielded by the aromatic ring.
Quinoline-H	~7.5 - 8.5	Complex multiplet pattern in the aromatic region.
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^{13}C NMR		
Alkyne C-H	~80 - 85	
Alkyne C-Qu	~80 - 85	
Quinoline C-2	~143 - 146	Carbon attached to the ethynyl group.
Quinoline Ar-C	~120 - 150	Aromatic carbons of the quinoline ring system.
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Table 2.2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique	Predicted Value	Functional Group Assignment
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IR (cm^{-1})		
~3300	$\equiv\text{C-H}$ stretch (terminal alkyne) [2] [3]	
~2100 - 2200	$\text{C}\equiv\text{C}$ stretch (alkyne) [2] [3]	
~3100 - 3000	C-H stretch (aromatic) [2] [3]	
~1600, ~1500	$\text{C}=\text{C}$ stretch (aromatic ring) [2] [3]	
<hr/>		
MS (m/z)		
153	$[\text{M}]^+$, Molecular ion peak.	
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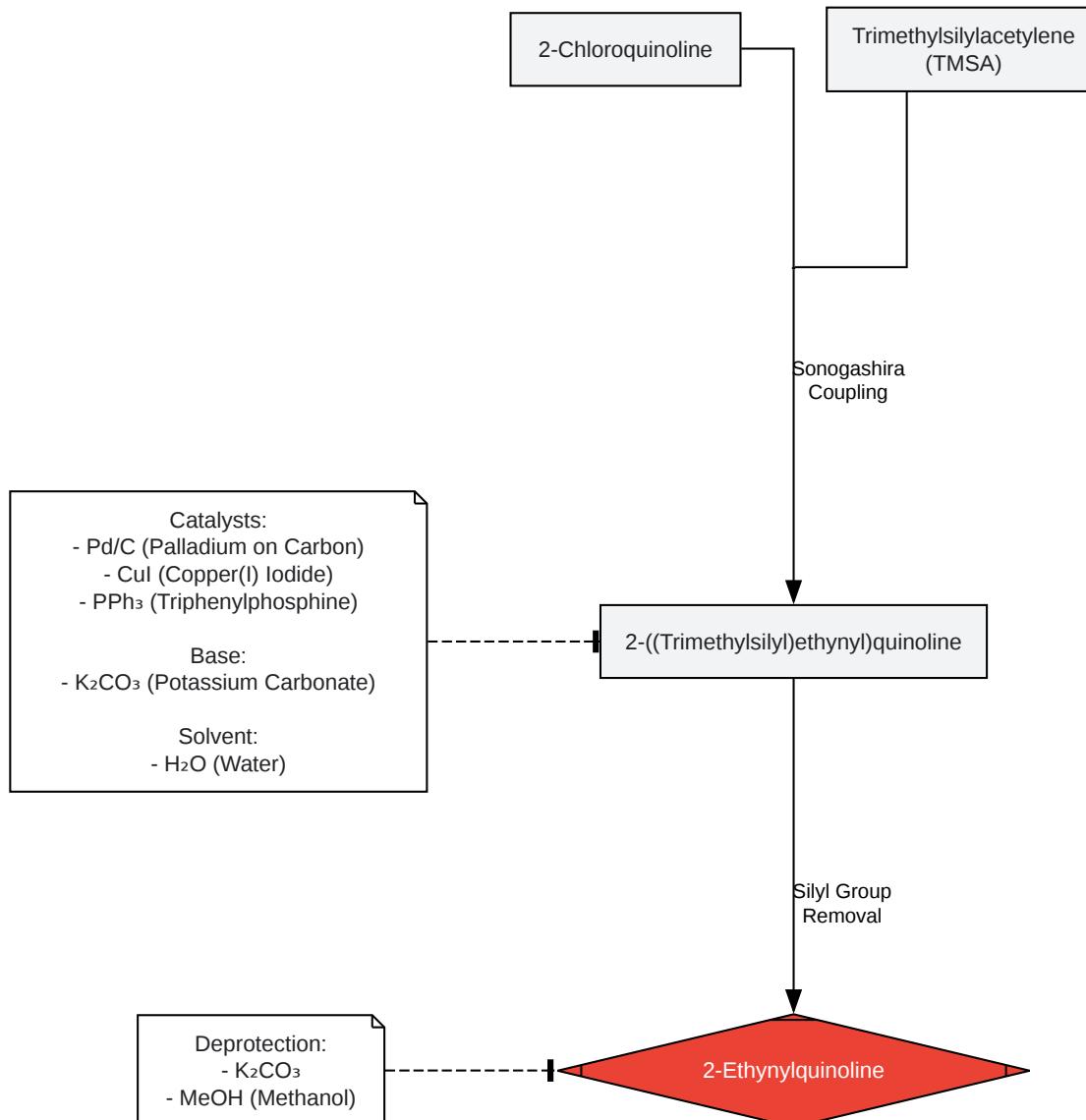
Synthesis Overview

The most prevalent and versatile method for synthesizing **2-ethynylquinoline** is the Sonogashira cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] For **2-ethynylquinoline**, this typically involves the coupling of a 2-haloquinoline (e.g., 2-chloroquinoline) with a protected or terminal alkyne.

An alternative, multi-step synthesis starting from 2-chloro-3-formylquinoline has also been reported, offering a different pathway to ethynyl-substituted quinolines.[8]

Primary Synthesis Route: Sonogashira Coupling

The general scheme for the Sonogashira coupling involves reacting 2-chloroquinoline with an alkyne source, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The silyl protecting group is subsequently removed to yield the terminal alkyne. Using a recyclable catalyst system in water represents a more sustainable approach.[4]

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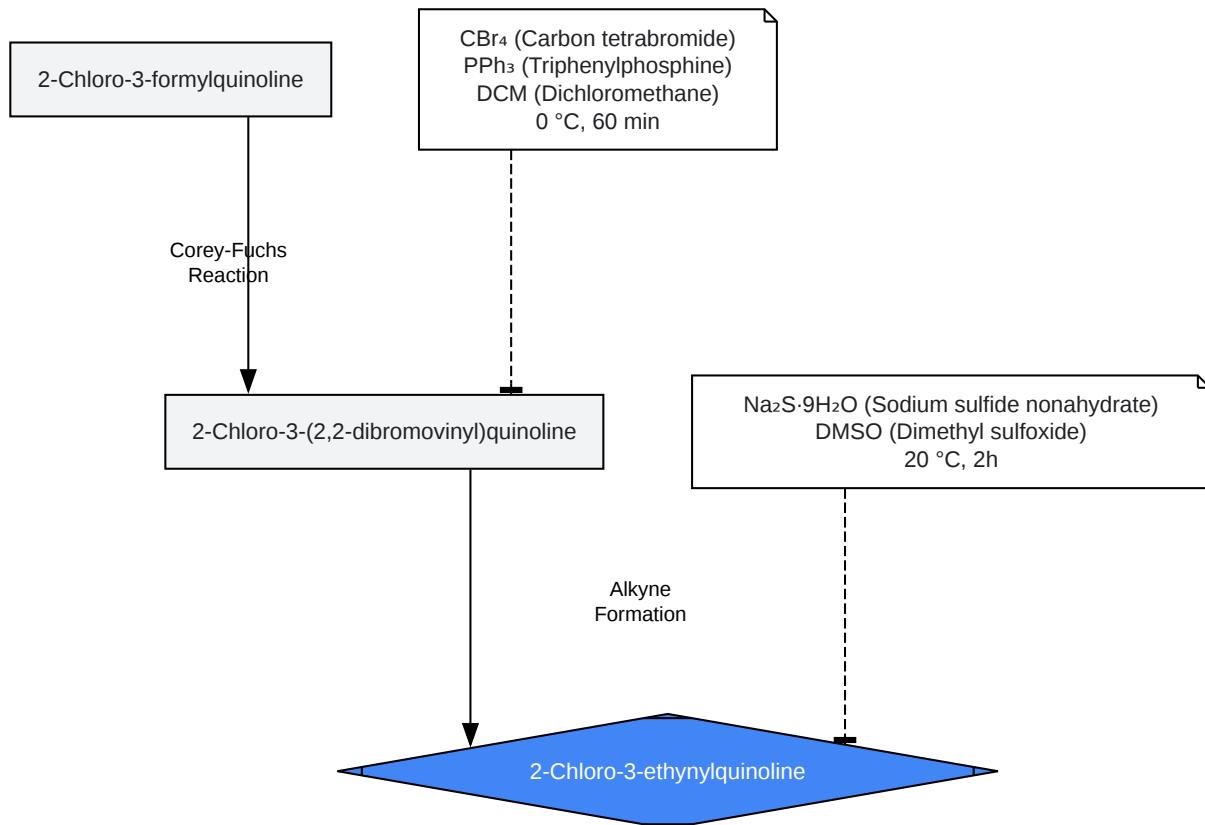
Sonogashira Coupling Workflow for 2-Ethynylquinoline

Table 3.1: Typical Sonogashira Reaction Conditions for Alkynylquinoline Synthesis

Parameter	Condition	Notes	Reference
Halide	2-Chloroquinoline or 2-Bromoquinoline	Chloroquinolines are often used due to availability.	[4][5]
Alkyne	Trimethylsilylacetylene (TMSA)	TMS group protects the alkyne; requires a deprotection step.	[7]
Palladium Catalyst	Pd(PPh ₃) ₄ , Pd/C, PdCl ₂ (PPh ₃) ₂	Pd/C offers advantages in terms of recyclability.	[4][5]
Catalyst Loading	1-5 mol%	[4]	
Copper(I) Co-catalyst	CuI	Typically used to increase reaction rate.	[5]
Base	NEt ₃ (Triethylamine), K ₂ CO ₃	Amine bases are common.	[4][5]
Solvent	Dioxane, THF, Water	Aqueous media offers a greener alternative.	[4][5]
Temperature	80-100 °C	Reaction is typically heated.	[5]
Reaction Time	6-24 hours	Monitored by TLC or GC for completion.	[5]
Yield	70-99%	Yields are generally good to excellent for related systems.	[5]

Alternative Synthesis from 2-Chloro-3-formylquinoline

An alternative route involves the conversion of 2-chloro-3-formylquinoline to a dibromo-vinyl intermediate, which is then transformed into the terminal alkyne. This method provides access to 3-substituted **2-ethynylquinolines**.

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